molecular formula C13H10N2O B1300868 2-Phenyl-1,3-benzoxazol-6-amine CAS No. 53421-88-8

2-Phenyl-1,3-benzoxazol-6-amine

Cat. No.: B1300868
CAS No.: 53421-88-8
M. Wt: 210.23 g/mol
InChI Key: LACXUMLHOUWCSD-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-benzoxazol-6-amine is a heterocyclic aromatic compound that features a benzoxazole core with a phenyl group at the 2-position and an amine group at the 6-position

Future Directions

Benzoxazole derivatives have been extensively used in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future directions of 2-Phenyl-1,3-benzoxazol-6-amine could be in the development of new drugs and therapeutic agents.

Biochemical Analysis

Biochemical Properties

2-Phenyl-1,3-benzoxazol-6-amine plays a crucial role in several biochemical reactions. It interacts with enzymes such as nicotinamide phosphoribosyltransferase, which is involved in the nicotinamide adenine dinucleotide salvage pathway . This interaction leads to an increase in cellular nicotinamide adenine dinucleotide levels, which is essential for energy metabolism. Additionally, this compound has been shown to interact with various proteins and other biomolecules, enhancing its biological activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been observed to activate nicotinamide phosphoribosyltransferase, leading to increased nicotinamide adenine dinucleotide levels and improved metabolic regulation . This activation can result in various cellular effects, including enhanced energy production and reduced oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to nicotinamide phosphoribosyltransferase, activating the enzyme and increasing nicotinamide adenine dinucleotide levels . This binding interaction is crucial for the compound’s role in energy metabolism and cellular regulation. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity. Its degradation over time can lead to a decrease in efficacy and potential changes in cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic regulation and reduce oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the nicotinamide adenine dinucleotide salvage pathway . It interacts with enzymes such as nicotinamide phosphoribosyltransferase, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide . This interaction is essential for maintaining cellular energy levels and regulating metabolic flux. Additionally, this compound may influence other metabolic pathways, leading to changes in metabolite levels and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity. Understanding the transport mechanisms is essential for optimizing the therapeutic potential of this compound and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Properties

IUPAC Name

2-phenyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACXUMLHOUWCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354035
Record name 2-phenyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53421-88-8
Record name 2-phenyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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